D-Aspartic acid alpha-tert-butyl ester hydrochloride
Description
D-Aspartic acid alpha-tert-butyl ester hydrochloride (CAS 148823-36-3) is a protected derivative of D-aspartic acid, where the alpha-carboxyl group is esterified with a tert-butyl group, and the compound is stabilized as a hydrochloride salt. This modification enhances its stability and solubility in organic solvents, making it valuable in peptide synthesis and neurological research. The tert-butyl group provides steric protection, enabling selective deprotection under mild acidic conditions, which is critical in multi-step syntheses .
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m1./s1 |
InChI Key |
UIGULSHPWYAWSA-NUBCRITNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Transesterification of N-Protected Aspartic Acid Derivatives
According to patent WO2004000784A1, the preparation involves transesterification of N-protected aspartic acid derivatives such as benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) with tert-butyl compounds (e.g., tert-butyl acetate) in the presence of a suitable catalyst at room temperature for 4.5 to 5 hours.
- Mixing Z-L-Asp with excess tert-butyl compound (molar ratio ~1:10)
- Catalytic transesterification to form di-tert-butyl amino ester
- Cooling and treatment with hydrochloric acid in dioxane to precipitate the hydrochloride salt
- Filtration and washing with ethyl acetate to purify the product
- Suitable catalysts include transition metal salts such as copper sulfate or other Lewis acids
- Reaction temperature maintained at room temperature (~20-25°C)
- Reaction time approximately 4.5 to 5 hours
- Formation of di-tert-butyl esters with both carboxyl groups protected
- Mono-tert-butyl esters may form as by-products but can be minimized by reaction control
- High purity of the hydrochloride salt after acid treatment and washing
Method 2: Multi-step Esterification Starting from L-Aspartic Acid
Chinese patent CN113292456A describes a detailed multi-step process starting from L-aspartic acid to obtain fluorenylmethyloxycarbonyl-aspartic acid-4-tert-butyl ester, closely related to the target compound. The process includes:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dehydration of L-aspartic acid to internal anhydride hydrochloride | Phosphorus trichloride (1.0-2.0 equiv), controlled temperature | Formation of L-aspartic acid internal anhydride hydrochloride |
| 2 | Alcoholysis of anhydride with ethanol | Ethanol, acid catalysis | L-aspartic acid ethyl ester hydrochloride |
| 3 | Ester exchange (transesterification) with tert-butyl ester | Tert-butyl ester, base or acid catalyst | L-aspartic acid-1-ethyl ester-4-tert-butyl ester |
| 4 | Hydrolysis of ethyl ester group | Controlled hydrolysis conditions | L-aspartic acid-4-tert-butyl ester |
| 5 | N-protection with fluorenylmethyloxycarbonyl reagent (Fmoc) | Fmoc reagent, base, pH 8-9 | Fluorenylmethyloxycarbonyl-aspartic acid-4-tert-butyl ester |
- The molar ratio of phosphorus trichloride to aspartic acid is critical for efficient dehydration
- pH control (8-9) during Fmoc protection ensures high yield and purity
- The process avoids hazardous isobutene gas used in other methods, enhancing safety and scalability
Method 3: Direct Protection and Esterification Using Carbodiimide Coupling
From patent CN106045883A, an alternative approach involves:
- Preparation of Z-Asp inner-acid anhydride using dicyclohexylcarbodiimide (DCC) or acetic anhydride
- Reaction with tert-butyl alcohol or other alcohols in the presence of amines to maintain pH 8-9
- Addition of Fmoc protection reagent under controlled pH and temperature
- Acidification, extraction, crystallization, and filtration to isolate the protected ester hydrochloride
| Parameter | Value/Range |
|---|---|
| pH during reaction | 8 - 9 |
| Reaction time | 7 - 10 hours |
| Temperature | Room temperature or slightly elevated |
| Protection reagents | Fmoc-OSu, benzyl methoxycarbonyl derivatives |
| Extraction solvents | Ethyl acetate, petroleum ether |
- High yield and product quality due to controlled pH and reaction conditions
- Adaptable to large-scale production with reduced cost
Data Tables Summarizing Key Preparation Parameters
| Method | Starting Material | Key Reagents | Catalyst | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Transesterification (WO2004000784A1) | Z-L-Asp | tert-butyl acetate, HCl in dioxane | Lewis acid (e.g., CuSO4) | Room temp, 4.5-5 h | High (not specified) | Formation of di-tert-butyl esters, followed by acid treatment |
| Multi-step esterification (CN113292456A) | L-Aspartic acid | PCl3, ethanol, tert-butyl ester, Fmoc reagent | None specified | Stepwise, pH 8-9 | Efficient, scalable | Avoids hazardous gases, suitable for industrial scale |
| Carbodiimide coupling (CN106045883A) | Z-Asp | DCC or acetic anhydride, tert-butyl alcohol, Fmoc-OSu | None specified | pH 8-9, 7-10 h | High yield | Controlled pH enhances purity and yield |
Research Outcomes and Comparative Analysis
- The transesterification method provides a straightforward route with mild conditions but requires careful catalyst selection and excess tert-butyl compound to drive reaction to completion.
- The multi-step esterification method offers precise control over each functional group transformation, enabling high purity and industrial scalability, with the added benefit of safer reagents compared to isobutene gas methods.
- The carbodiimide coupling approach allows direct formation of the protected ester with high yield and quality, especially when pH is rigorously controlled during the Fmoc protection step.
Chemical Reactions Analysis
Types of Reactions: D-Aspartic acid alpha-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water or aqueous acid/base solutions.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Esterification: Typically involves alcohols (e.g., tert-butyl alcohol) and acid catalysts (e.g., sulfuric acid).
Hydrolysis: Requires water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired product.
Major Products:
Esterification: Produces esters such as D-Aspartic acid alpha-tert-butyl ester.
Hydrolysis: Yields D-Aspartic acid and tert-butyl alcohol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
While the search results do not offer comprehensive data tables or case studies focusing specifically on the applications of "D-Aspartic acid alpha-tert-butyl ester hydrochloride," they do provide insights into the uses of related compounds, which can inform potential applications of the target compound in scientific research.
Pharmaceutical Development
L-Aspartic acid β-tert-butyl ester α-allyl ester hydrochloride is used as a key intermediate in synthesizing pharmaceuticals, particularly in the development of drugs targeting neurological disorders .
Amino Acid Derivatives
L-Aspartic acid β-tert-butyl ester α-allyl ester hydrochloride creates amino acid derivatives essential in peptide synthesis, crucial for developing new therapeutic agents . Protected amino acids with a tert-butyl group are also used in this process .
Biotechnology
L-Aspartic acid β-tert-butyl ester α-allyl ester hydrochloride plays a role in biotechnological applications, including the production of bioactive peptides that can enhance health and nutrition .
Cosmetic Formulations
L-Aspartic acid β-tert-butyl ester α-allyl ester hydrochloride is incorporated into cosmetic products for its moisturizing properties, improving skin hydration and texture .
Research Applications
In academic and industrial research, L-Aspartic acid β-tert-butyl ester α-allyl ester hydrochloride is used as a building block for studying metabolic pathways and enzyme functions related to amino acids .
Other Esters of Aspartic Acid
- N-Fluorenylmethyloxycarbonyl-L-aspartic acid-4-tert-butyl ester is an important intermediate for synthesizing polypeptides, especially those synthesized by a liquid phase method .
- N-Benzyloxycarbonyl-D-aspartic acid β-t-butyl ester α-(3-trifluoromethyl)benzylamide is relevant in amide formation from a carboxylic acid .
Mechanism of Action
The mechanism of action of D-Aspartic acid alpha-tert-butyl ester hydrochloride involves its role as a precursor in peptide synthesis. It interacts with various enzymes and molecular targets to facilitate the formation of peptide bonds. The ester group enhances its solubility and reactivity, making it a valuable intermediate in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
L-Aspartic Acid Di-Tert-Butyl Ester Hydrochloride (CAS 1791-13-5)
- Molecular Formula: C₁₂H₂₄ClNO₄
- Molecular Weight : 281.78 g/mol
- Key Features : Both carboxyl groups (alpha and beta) are esterified with tert-butyl groups.
- Applications : Used in neurological studies to compare with glutamic acid derivatives. The L-isomer exhibits distinct biological activity due to stereochemistry, influencing receptor interactions in neurotransmission .
- Differentiation: Unlike the mono-esterified D-isomer, this di-ester requires harsher conditions for full deprotection, limiting its utility in sequential synthetic steps .
D-Aspartic Acid Dimethyl Ester Hydrochloride (CAS 69630-50-8)
- Molecular Formula: C₆H₁₂ClNO₄
- Molecular Weight : 197.62 g/mol
- Key Features : Methyl esters on both carboxyl groups.
- Applications : Used in biochemical research for its high solubility in polar solvents. However, methyl esters are prone to hydrolysis under acidic or basic conditions, reducing stability during synthesis .
- Differentiation : The tert-butyl group in the alpha-tert-butyl ester provides superior steric protection compared to methyl esters, enabling selective reactivity in complex syntheses .
D-Aspartic Acid Beta-Tert-Butyl Ester (CAS 64960-75-4)
- Molecular Formula: C₈H₁₅NO₄
- Molecular Weight : 201.21 g/mol (free base)
- Key Features : The tert-butyl group is on the beta-carboxyl group, leaving the alpha-carboxyl free.
- Applications : Primarily used in peptide synthesis where beta-carboxyl protection is required. The absence of a hydrochloride salt reduces its solubility in aqueous systems compared to the alpha-tert-butyl ester hydrochloride .
D-Aspartic Acid Beta-Benzyl Ester Alpha-Tert-Butyl Ester Hydrochloride (CAS 1387559-25-2)
- Molecular Formula: C₁₅H₂₁ClNO₄
- Molecular Weight : 315.80 g/mol
- Key Features : Combines a benzyl group (beta) and tert-butyl group (alpha).
- Applications: The benzyl group introduces lipophilicity, suitable for lipid membrane studies. However, benzyl esters require hydrogenolysis for deprotection, which is incompatible with hydrogen-sensitive substrates .
Data Table: Key Properties of Compared Compounds
Biological Activity
D-Aspartic acid alpha-tert-butyl ester hydrochloride (D-Asp-TB) is a derivative of D-aspartic acid, an amino acid known for its significant role in neuroendocrine functions and hormone regulation. This article explores the biological activity of D-Asp-TB, including its synthesis, pharmacological applications, and research findings.
D-Asp-TB is synthesized through the esterification of D-aspartic acid with tert-butyl alcohol, followed by hydrochlorination. The compound's structure allows it to be more lipophilic than its parent amino acid, which may enhance its bioavailability and cellular uptake.
Hormonal Regulation
Research indicates that D-aspartic acid plays a crucial role in the synthesis and release of hormones such as luteinizing hormone (LH) and testosterone. A study involving human subjects demonstrated that administration of D-aspartate significantly increased serum levels of LH and testosterone over a 12-day period . In animal models, particularly rats, similar enhancements were observed, suggesting a direct effect on the pituitary gland and Leydig cells in the testes .
Neurotransmitter Modulation
D-aspartic acid is also implicated in neurotransmitter release. It has been shown to influence the synthesis of several neurotransmitters, including GABA and dopamine, thereby affecting mood and cognitive functions. The presence of D-aspartate in the pineal gland suggests its involvement in melatonin synthesis regulation .
Potential Therapeutic Applications
D-Asp-TB's enhanced stability and bioactivity make it a candidate for various therapeutic applications:
- Neurological Disorders : Its role in neurotransmitter modulation positions it as a potential treatment for conditions like depression and anxiety.
- Hormonal Therapies : Given its effects on testosterone release, it may be useful in treating hypogonadism or other hormonal imbalances.
- Cancer Research : Preliminary studies suggest that derivatives of aspartic acid can inhibit cancer cell growth by modulating metabolic pathways critical for tumor survival .
Case Studies and Research Findings
Several studies have evaluated the biological activity of D-aspartate derivatives:
- Testosterone Release Study : A clinical trial with 23 men showed a significant increase in testosterone levels after 12 days of D-aspartate supplementation compared to placebo .
- Peptide Synthesis : Research highlighted the utility of D-aspartate derivatives in synthesizing peptides without aspartimide formation, which can enhance yield and purity during drug development processes .
- Cancer Cell Growth Inhibition : Studies on various breast cancer cell lines indicated that certain aspartic acid derivatives could suppress cancer cell proliferation effectively .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and purifying D-Aspartic acid alpha-tert-butyl ester hydrochloride?
- Methodological Answer : The synthesis typically involves esterification of D-aspartic acid with tert-butyl groups under anhydrous conditions, followed by hydrochloric acid salt formation. Purification can be achieved via recrystallization or column chromatography using solvents like dichloromethane/methanol gradients. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%) .
Q. How can researchers optimize the compound’s solubility and stability in aqueous solutions for in vitro studies?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility by increasing polarity. Stability can be tested under varying pH (4–8) and temperature conditions (4°C to 37°C) using UV-Vis spectroscopy or mass spectrometry to monitor degradation. Buffered solutions (e.g., phosphate-buffered saline) are recommended for long-term storage at -20°C to prevent ester hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : Confirms stereochemistry (e.g., α-tert-butyl vs. β-ester placement) and proton environments.
- Mass spectrometry (MS) : Validates molecular weight (e.g., 315.80 g/mol for the tert-butyl ester derivative) and detects impurities.
- Melting point analysis : Matches empirical data (e.g., 116°C for dimethyl ester analogs) to verify crystallinity .
Advanced Research Questions
Q. How does the α-tert-butyl ester moiety influence NMDA receptor activation compared to methyl or benzyl esters?
- Methodological Answer : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration and receptor binding affinity. Comparative studies using radiolabeled ligand binding assays (e.g., ³H-MK-801 displacement) and electrophysiological recordings in hippocampal neurons can quantify potency differences. For example, the tert-butyl derivative shows ~2x higher NMDA receptor activation than methyl esters due to steric stabilization of the receptor-ligand complex .
Q. What strategies resolve contradictions in reported receptor subtype selectivity (e.g., NMDA vs. AMPA receptor cross-reactivity)?
- Methodological Answer :
- Site-directed mutagenesis : Identifies key residues (e.g., GluN1 subunit) critical for binding specificity.
- Competitive binding assays : Use selective antagonists (e.g., AP-5 for NMDA, CNQX for AMPA) to isolate target receptor activity.
- Molecular docking simulations : Predict binding poses and energy landscapes to rationalize selectivity differences observed in vitro .
Q. How can researchers evaluate the neuroprotective potential of this compound in neurodegenerative disease models?
- Methodological Answer :
- In vivo models : Test efficacy in experimental autoimmune encephalomyelitis (EAE) mice, measuring clinical scores and demyelination via histopathology.
- Oxidative stress assays : Quantify reactive oxygen species (ROS) reduction in neuronal cultures using fluorescent probes (e.g., DCFH-DA).
- Synaptic plasticity studies : Employ long-term potentiation (LTP) recordings in brain slices to assess functional recovery .
Q. What are the pharmacokinetic challenges associated with modifying the ester group (e.g., tert-butyl vs. benzyl), and how are they addressed?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes to compare ester hydrolysis rates. Tert-butyl esters exhibit slower degradation than benzyl esters.
- Pharmacokinetic profiling : Measure plasma half-life (t½) and brain-to-plasma ratios in rodents via LC-MS/MS.
- Prodrug design : Couple the compound with enzymatically cleavable linkers to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
